Calceolarioside B

Catalog No.
S628172
CAS No.
105471-98-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside B

CAS Number

105471-98-5

Product Name

Calceolarioside B

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1

InChI Key

LFKQVVDFNHDYNK-FOXCETOMSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Synonyms

calceolarioside B

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O

Source and Chemical Properties:

Calceolarioside B is a natural product found in the leaves of several plants, including Akebia quinata and Ajuga reptans. It belongs to a class of compounds called iridoid glycosides, which are known for their diverse biological activities [].

Potential Anti-Diabetic Properties:

One of the most studied activities of Calceolarioside B is its potential role in diabetes management. Studies have shown that it can inhibit an enzyme called aldose reductase (AR), which plays a role in the development of diabetic complications [].

Calceolarioside B is a phenylpropanoid glycoside, a class of compounds characterized by their phenolic structures and sugar moieties. This compound is primarily isolated from the plant Akebia quinata, known for its medicinal properties. Calceolarioside B has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory treatments.

The chemical structure of calceolarioside B includes a glycosidic bond, which is crucial for its biological activity. The synthesis of calceolarioside B involves several key reactions:

  • Glycosylation: This reaction forms the glycosidic bond between the phenolic aglycone and the sugar moiety.
  • Regioselective Modifications: Specific regioselective reactions are employed to introduce functional groups at desired positions on the aromatic ring.
  • Deprotection Steps: These reactions are necessary to remove any protecting groups used during synthesis.

These reactions can be optimized to enhance yield and purity, as demonstrated in various synthetic studies .

Calceolarioside B exhibits notable biological activities:

  • Anti-Proliferative Properties: Research indicates that calceolarioside B can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Anti-Inflammatory Effects: Preliminary studies have shown that this compound may reduce inflammation markers, indicating its usefulness in treating inflammatory diseases .
  • Antioxidant Activity: Calceolarioside B has demonstrated antioxidant properties, which can protect cells from oxidative stress.

These activities underline the significance of calceolarioside B in pharmacological research.

Calceolarioside B holds promise in several applications:

  • Pharmaceutical Development: Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.
  • Nutraceuticals: Due to its health benefits, calceolarioside B could be incorporated into dietary supplements.
  • Cosmetics: Its antioxidant properties may be beneficial in skincare formulations.

These applications reflect the compound's potential impact across various industries.

Studies on calceolarioside B have focused on its interactions with biological systems:

  • Cell Line Studies: Interaction assays with cancer cell lines reveal its mechanism of action and efficacy against specific types of cancer.
  • Synergistic Effects: Research suggests that calceolarioside B may work synergistically with other compounds, enhancing its therapeutic effects.

These interaction studies are crucial for understanding how calceolarioside B can be effectively utilized in treatments.

Calceolarioside B shares structural similarities with several other phenylpropanoid glycosides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Calceolarioside APhenylpropanoid GlycosideSimilar structure but different sugar moiety
EchinacosidePhenylpropanoid GlycosideExhibits strong immunomodulatory effects
ActeosidePhenylpropanoid GlycosideKnown for significant antioxidant properties
Syringalide BPhenylpropanoid GlycosideShares some structural features but differs in activity

Calceolarioside B is unique due to its specific biological activities and synthesis methods, distinguishing it from these similar compounds.

Calceolarioside B was first isolated in the early 1990s from Fraxinus sieboldiana, a plant used in traditional Asian medicine for its anti-inflammatory properties. Subsequent studies identified its presence in Akebia quinata (Mutong), Chirita sinensis, and Plantago depressa, where it contributes to the plants' medicinal efficacy. Early research focused on its structural characterization, revealing a phenylethanoid backbone conjugated to a caffeoyl group—a hallmark of phenylpropanoid glycosides. Its anti-HIV activity, reported in 2002, marked a turning point, spurring investigations into its broader antiviral and immunomodulatory potential.

Natural Sources and Distribution

Calceolarioside B is predominantly found in species of the Oleaceae, Plantaginaceae, and Gesneriaceae families. Key sources include:

Plant SourceFamilyGeographic DistributionKey References
Akebia quinataLardizabalaceaeEast Asia
Fraxinus sieboldianaOleaceaeJapan, Korea
Chirita sinensisGesneriaceaeSouthern China
Plantago depressaPlantaginaceaeHimalayas, Central Asia

These plants thrive in temperate regions, with A. quinata being extensively cultivated in China for its use in traditional remedies.

Position in the Phenylpropanoid Glycoside Family

Phenylpropanoid glycosides (PPGs) are characterized by a phenylethanoid aglycone linked to sugar moieties and aromatic acids. Calceolarioside B (C23H26O11) distinguishes itself through its esterification with (E)-caffeic acid at the C-6 position of glucose, a structural feature critical for its bioactivity. Compared to related PPGs like acteoside and verbascoside, calceolarioside B exhibits superior binding affinity to viral proteins, attributed to its unique caffeoyl substitution pattern.

Research Significance and Scope

The COVID-19 pandemic reignited interest in calceolarioside B following findings that it inhibits SARS-CoV-2 Omicron BA.2 entry at IC50 values comparable to monoclonal antibodies. Beyond virology, its inhibition of aldose reductase (IC50: 9.72 µM) positions it as a candidate for diabetic neuropathy treatment. This review integrates molecular, in vitro, and computational data to evaluate its multifaceted therapeutic potential.

Distribution in Akebia quinata (Mutong)

Akebia quinata, commonly known as Mutong in traditional Chinese medicine, is a primary botanical source of calceolarioside B. The compound is predominantly localized in the pericarp of the plant’s fruit, where it accumulates as part of the plant’s secondary metabolite defense system [1]. Ecological studies suggest that environmental stressors, such as pathogen exposure or nutrient limitation, may upregulate calceolarioside B production in Akebia quinata, though quantitative data on its concentration across different growth stages remain limited.

Table 1: Distribution of Calceolarioside B in Akebia quinata

Plant PartCalceolarioside B PresenceAssociated Traditional Use
PericarpHighAnti-inflammatory remedies
StemTraceDiuretic formulations

The traditional preparation of Mutong involves decoctions of dried pericarps, a method that likely facilitates the extraction of calceolarioside B alongside other bioactive compounds [1].

Presence in Ajuga Species

While Ajuga spp. are less characterized than Akebia quinata in the context of calceolarioside B, preliminary phytochemical screenings indicate its sporadic occurrence in certain members of this genus. For example, Ajuga decumbens, used in folk medicine for respiratory conditions, has shown trace amounts of the compound in leaf extracts. However, the ecological or physiological drivers of calceolarioside B synthesis in Ajuga remain unstudied, necessitating further comparative analyses with Akebia systems.

Occurrence in Stauntonia hexaphylla

Current data on calceolarioside B in Stauntonia hexaphylla are limited within the scope of permitted sources. Ethnobotanical records suggest that Stauntonia species have been used in regional medicinal practices, but direct phytochemical evidence linking these uses to calceolarioside B requires validation through future targeted studies.

Traditional Applications in Chinese Herbal Medicine

In traditional Chinese medicine, Akebia quinata has been employed for its purported diuretic, anti-inflammatory, and detoxifying properties. Calceolarioside B’s ability to inhibit pro-inflammatory cytokines like IL-6 (reducing expression by 43.18% in vitro) [1] provides a mechanistic basis for its historical use in treating edema and inflammatory disorders. Practitioners often combine Mutong with herbs such as Glycyrrhiza uralensis (licorice) to enhance bioavailability, though synergistic interactions between calceolarioside B and other phytoconstituents remain underexplored.

Ethnobotanical Significance

The persistence of Akebia quinata in pharmacopeias across East Asia underscores calceolarioside B’s cultural and therapeutic relevance. Recent investigations into its antiviral potential against SARS-CoV-2 variants [1] exemplify how traditional knowledge systems can inform modern drug discovery paradigms. However, sustainable harvesting practices are critical, as wild populations of Akebia quinata face increasing pressure from overexploitation.

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

UNII

B4UBY23XZJ

Wikipedia

Calceolarioside B

Dates

Modify: 2023-08-15

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